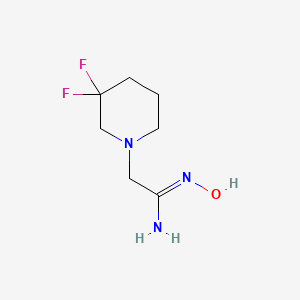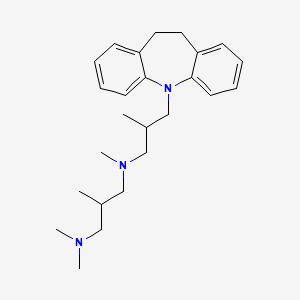
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is an organic compound characterized by the presence of a methoxy group and a tetrafluoroethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 1,1,2,2-tetrafluoro-2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of 1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzaldehyde.
Reduction: Formation of 1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)cyclohexane.
Substitution: Formation of this compound derivatives with various substituents.
Aplicaciones Científicas De Investigación
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy and tetrafluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with a methyl group instead of a methoxy group.
1,1,2,2-Tetrafluoro-1-methoxyethane: Contains a methoxy group and tetrafluoroethane moiety but lacks the aromatic ring.
Uniqueness
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is unique due to the combination of its methoxy and tetrafluoroethoxy groups attached to a benzene ring
Propiedades
Fórmula molecular |
C15H12F4O2 |
|---|---|
Peso molecular |
300.25 g/mol |
Nombre IUPAC |
1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene |
InChI |
InChI=1S/C15H12F4O2/c1-20-12-8-5-9-13(10-12)21-15(18,19)14(16,17)11-6-3-2-4-7-11/h2-10H,1H3 |
Clave InChI |
KDIQHVBQQLCZLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OC(C(C2=CC=CC=C2)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


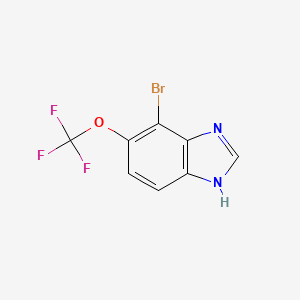
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
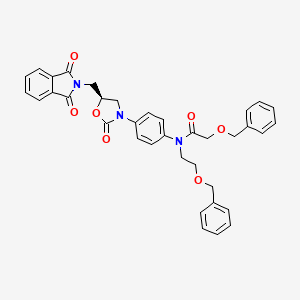
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)
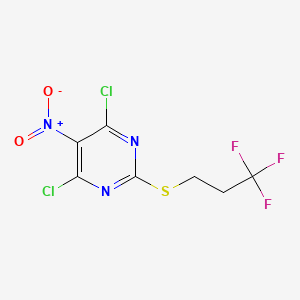

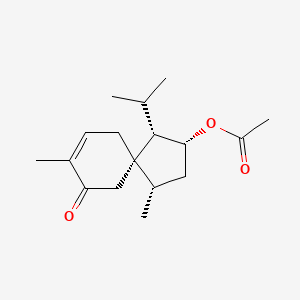
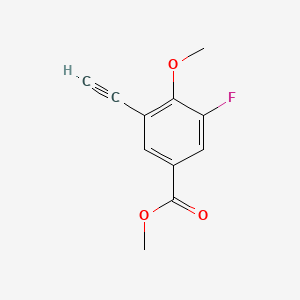
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
